Home > Products > Screening Compounds P23822 > 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide
2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide - 851940-86-8

2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide

Catalog Number: EVT-3045563
CAS Number: 851940-86-8
Molecular Formula: C21H27N7O3
Molecular Weight: 425.493
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound belongs to a class of molecules structurally related to theophylline, a methylxanthine derivative. These molecules typically feature modifications at the 7 and 8 positions of the theophylline core, often incorporating heterocyclic rings and alkyl chains. This specific compound likely acts as a modulator of ion channels, specifically TRPA1, based on its structural similarity to known TRPA1 antagonists like HC-030031 [, , ].

Synthesis Analysis

While the specific synthesis of this compound is not described in the provided papers, general methods for synthesizing similar 7,8-disubstituted theophylline derivatives are discussed. These methods typically involve reacting 8-bromotheophylline with various arylalkyl or alkenyl halides, followed by reaction with hydrazine hydrate and a substituted dioxobutanoate [].

Mechanism of Action

Although the specific mechanism of action for this compound is not discussed, its structural similarity to known TRPA1 antagonists suggests it may exert its effects by binding to the TRPA1 channel, potentially blocking the binding site of agonists or interfering with channel gating [, , ]. This inhibition could prevent the influx of cations like calcium, mitigating downstream signaling cascades associated with pain, inflammation, and other physiological processes.

Applications
  • Pain Research: Studying its potential as an analgesic in various pain models, particularly those involving inflammation or nerve injury [, ].
  • Inflammation Research: Investigating its ability to modulate inflammatory responses in vitro and in vivo, exploring its potential as an anti-inflammatory agent [, ].
  • Respiratory Disease Models: Assessing its efficacy in preclinical models of airway remodeling and fibrosis, potentially targeting TGF-β signaling pathways [].
  • Cardiovascular Research: Evaluating its potential to modulate vascular tone and blood pressure, considering the role of TRPA1 in vascular reactivity [].

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide (HC-030031)

Relevance: HC-030031 shares a core structure with 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide. Both compounds feature a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine core with an acetamide substituent at the 7-position. The key structural difference lies in the substituent at the 8-position of the purine ring. While 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide has a (4-benzylpiperazin-1-yl)methyl group, HC-030031 lacks a substituent at this position. This difference in substitution at the 8-position could lead to variations in their pharmacological profiles, including their potency and selectivity for TRPA1 and other targets. This compound is mentioned in several of the provided papers. [, , , , , ]

8-Arylalkylamino- and 8-alkoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamides (Derivatives 1, 2, and 3)

Compound Description: These derivatives represent a series of pan-phosphodiesterase (pan-PDE) inhibitors. They were investigated for their ability to attenuate TGF-β-induced pro-fibrotic responses in alveolar epithelial cells [].

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of compounds, featuring various arylalkyl or alkenyl substituents at the 7-position and modifications on the phenyl ring at the 5-position of the pyrazole, were synthesized and evaluated for their antioxidant and anti-inflammatory properties [].

Relevance: These compounds share the core 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine structure with 2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide. The primary distinction lies in the presence of a pyrazole ring linked to the 8-position in these derivatives, contrasting with the (4-benzylpiperazin-1-yl)methyl substituent in the compound of interest. This structural alteration highlights the role of the 8-position in influencing the biological activity of these purine derivatives. While the compound of interest might exhibit activity towards the TRPA1 channel due to its specific 8-position substitution, the introduction of the pyrazole ring in these derivatives directs their effects towards antioxidant and anti-inflammatory pathways []. This difference underscores the significance of substituent selection in drug design and development.

Properties

CAS Number

851940-86-8

Product Name

2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetamide

IUPAC Name

2-[8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

Molecular Formula

C21H27N7O3

Molecular Weight

425.493

InChI

InChI=1S/C21H27N7O3/c1-24-19-18(20(30)25(2)21(24)31)28(13-16(22)29)17(23-19)14-27-10-8-26(9-11-27)12-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H2,22,29)

InChI Key

GLEJATPQXMPFQC-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.